N-(3-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide, also known as BMT-047, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthetic Pathways and Biological Activity
N-(3-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is involved in the synthesis of various heterocyclic compounds, demonstrating the versatility of thiadiazole derivatives in chemical synthesis. A study highlighted the synthesis of novel compounds from visnaginone and khellinone, showing anti-inflammatory and analgesic activities. These compounds were evaluated for their cyclooxygenase inhibition, with certain derivatives showing high COX-2 selectivity and significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another research avenue explores the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, with some showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).
Photochemical and Photophysical Applications
The photophysical and photochemical properties of zinc phthalocyanine derivatives substituted with thiadiazole-based groups were investigated, showing high singlet oxygen quantum yield. These features are crucial for photodynamic therapy in cancer treatment, highlighting the potential of N-(3-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide derivatives in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antibacterial Activities
The design and synthesis of 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety revealed moderate to good antibacterial efficacy against various bacteria, offering insights into structure-activity relationships and potential for developing new antibacterial agents (Qu et al., 2018). Additionally, a study on 2-amino-5-mercapto-1,3,4-thiadiazole derivatives showed promising antimicrobial and antifungal activities, supporting the therapeutic potential of thiadiazole derivatives in treating infectious diseases (Ameen & Qasir, 2017).
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-15-13(19-16-9)12(17)14-7-6-10-4-3-5-11(8-10)18-2/h3-5,8H,6-7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSBPILQDHWUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.